tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Overview
Description
“tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C11H16N2O3 . It belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazoles, including “tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate”, can be achieved through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate” consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. The pyrazole ring is substituted at the 3 and 5 positions with methyl groups, at the 4 position with a formyl group, and at the 1 position with a tert-butyl carboxylate group .Chemical Reactions Analysis
Pyrazoles, including “tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to yield functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization reactions with β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives .Scientific Research Applications
- Summary of the application : The compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These are significant as a scaffold in the synthesis of other biologically active natural products, including those isolated from plants, bacteria, and fungi .
- Methods of application or experimental procedures : The compound was synthesized starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 . Introduction of a formyl group into the 4-position of 5 was done by using n-BuLi as a base and DMF as an electrophile in anhydrous THF at –78°C to afford compound 6 . The key step of this scheme was introduction of the TBS-protected enyne side chain at the 4-position .
- Summary of the results or outcomes : The compound was synthesized with a good yield and selectivity . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
properties
IUPAC Name |
tert-butyl 4-formyl-3,5-dimethylpyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-9(6-14)8(2)13(12-7)10(15)16-11(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJWODKWFMBMCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)OC(C)(C)C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383763 | |
Record name | tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
CAS RN |
844891-13-0 | |
Record name | 1,1-Dimethylethyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844891-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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